REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][S:8][C:9]1[N:14]=[C:13]([NH:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[C:19]([Cl:25])[CH:18]=2)[C:12]([C:26](OCC)=[O:27])=[CH:11][N:10]=1.[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>O1CCCC1.O>[CH3:7][S:8][C:9]1[N:14]=[C:13]([NH:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[C:19]([Cl:25])[CH:18]=2)[C:12]([CH2:26][OH:27])=[CH:11][N:10]=1 |f:0.1.2.3.4.5,7.8,9.10|
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Name
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|
Quantity
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4.15 g
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Type
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reactant
|
Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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150 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
38.32 g
|
Type
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reactant
|
Smiles
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CSC1=NC=C(C(=N1)NCC1=CC(=C(C=C1)OC)Cl)C(=O)OCC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
4.15 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])[O-].[Mg+2]
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Name
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|
Quantity
|
4.15 mL
|
Type
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solvent
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Smiles
|
O
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Name
|
|
Quantity
|
4.15 mL
|
Type
|
solvent
|
Smiles
|
O
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Type
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CUSTOM
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Details
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is stirred for a hour without an ice bath
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition the mixture
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Type
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STIRRING
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Details
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the mixture is stirred at room temperature for 1 hour
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Duration
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1 h
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Type
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WASH
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Details
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the resulting cake-like substances are washed with terahydrofuran
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Type
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CONCENTRATION
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Details
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The filtrate is concentrated in vacuo
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Type
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CUSTOM
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Details
|
triturated with ethyl acetate-isopropyl ether
|
Type
|
FILTRATION
|
Details
|
The resulting crystals are filtered
|
Type
|
WASH
|
Details
|
washed well with isopropyl-ether
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Name
|
|
Type
|
product
|
Smiles
|
CSC1=NC=C(C(=N1)NCC1=CC(=C(C=C1)OC)Cl)CO
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |